molecular formula C21H22N2O4 B11412394 N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11412394
M. Wt: 366.4 g/mol
InChI Key: XKYGMDLDRAUNPJ-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Amide Bond: The amide bond can be formed by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Introduction of the Methoxy and Ethoxy Groups: The methoxy and ethoxy groups can be introduced through nucleophilic substitution reactions using methanol and ethanol, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or oncological conditions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, potentially influencing pathways involved in cell signaling, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the ethoxy group.

    N-[(4-ethoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methoxy group.

    N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.

Uniqueness

The presence of both methoxy and ethoxy groups, along with the indole moiety, makes N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide unique. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct pharmacological or material properties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C21H22N2O4/c1-4-27-17-10-9-14(11-18(17)26-3)12-22-21(25)20(24)19-13(2)23-16-8-6-5-7-15(16)19/h5-11,23H,4,12H2,1-3H3,(H,22,25)

InChI Key

XKYGMDLDRAUNPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)OC

Origin of Product

United States

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